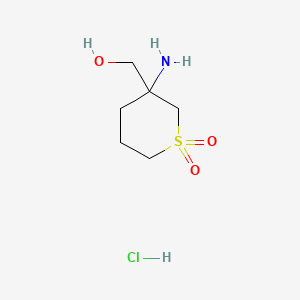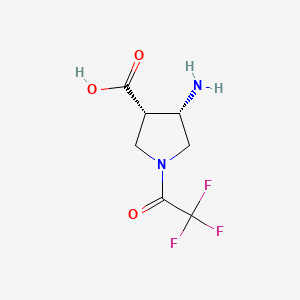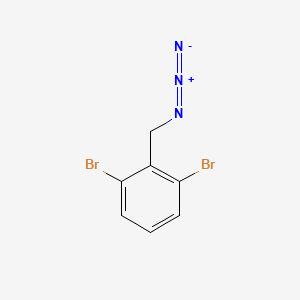
2-(Azidomethyl)-1,3-dibromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-1,3-dibromobenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring substituted with two bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1,3-dibromobenzene typically involves the introduction of an azido group to a dibromobenzene precursor. One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide, reacts with a halomethylated dibromobenzene under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-1,3-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine in tetrahydrofuran.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-(Azidomethyl)-1,3-dibromobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Materials Science: Employed in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: Utilized in the modification of biomolecules through click chemistry, particularly in the formation of triazole linkages.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-1,3-dibromobenzene primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)benzene: Lacks the bromine substituents, resulting in different reactivity and applications.
1,3-Dibromo-2-methylbenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
2-(Azidomethyl)-1,4-dibromobenzene: Positional isomer with different reactivity due to the placement of bromine atoms.
Properties
Molecular Formula |
C7H5Br2N3 |
|---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
2-(azidomethyl)-1,3-dibromobenzene |
InChI |
InChI=1S/C7H5Br2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2 |
InChI Key |
JIHIFNAJQVBLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CN=[N+]=[N-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


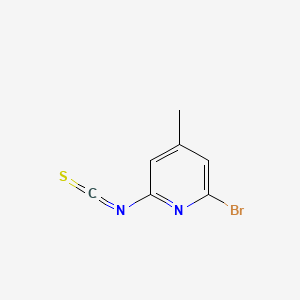
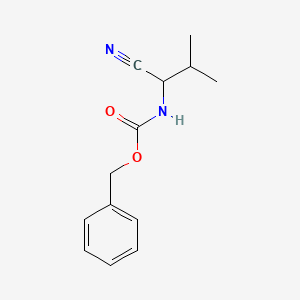
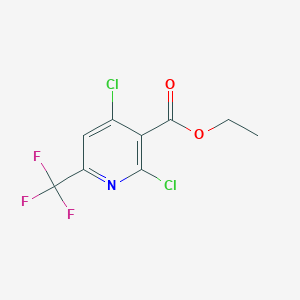

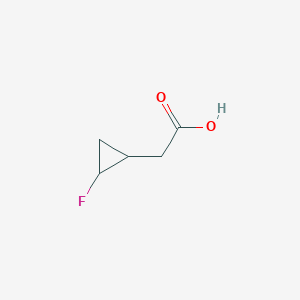
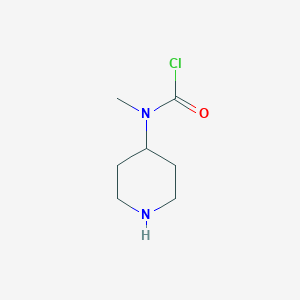
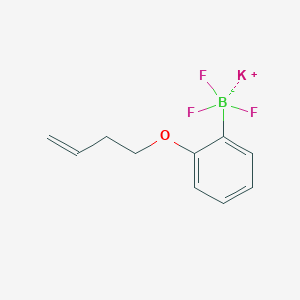
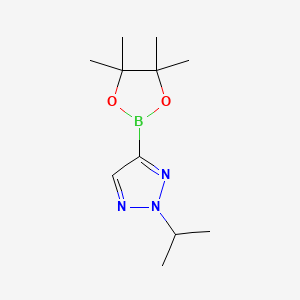
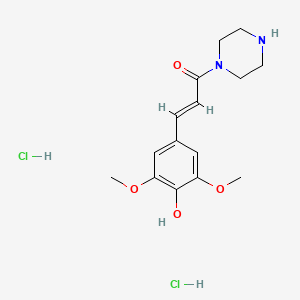

![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
